molecular formula C6H8O4 B1610101 Methyl 3-oxotetrahydrofuran-2-carboxylate CAS No. 99017-83-1

Methyl 3-oxotetrahydrofuran-2-carboxylate

Cat. No.: B1610101
CAS No.: 99017-83-1
M. Wt: 144.12 g/mol
InChI Key: QAYHTXVTPGDAJH-UHFFFAOYSA-N
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Description

Methyl 3-oxotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8O4. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both ester and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxotetrahydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-oxotetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Methyl 3-oxotetrahydrofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various chemical reactions, influencing its biological and chemical properties. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxotetrahydrofuran-2-carboxylate: C6H8O4

    Ethyl 3-oxotetrahydrofuran-2-carboxylate: C7H10O4

    Methyl 3-oxotetrahydrofuran-2-carboxamide: C6H9NO3

Uniqueness

This compound is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHTXVTPGDAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475182
Record name Methyl 3-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99017-83-1
Record name Methyl 3-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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